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molecular formula C11H14O B1347298 1,2,3,4-Tetrahydronaphthalen-2-ylmethanol CAS No. 6947-15-5

1,2,3,4-Tetrahydronaphthalen-2-ylmethanol

Cat. No. B1347298
M. Wt: 162.23 g/mol
InChI Key: WWPWWAHQDTYCPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06602888B2

Procedure details

A solution of 2-hydroxymethyl-1,2,3,4-tetrahydronaphthalene (2.28 g, 14.0 mmol) in 100 ml of CH2Cl2 was treated with PBr3 (1.28 g, 4.73 mmol) at 0° C. The mixture was stirred at room temperature for 72 hours then poured onto 100 g of ice. The organic layer was isolated, washed with 10% K2CO4 aqueous solution, H2O, sat'd brine, and then dried over Na2SO4. After filtration and removal of solvent, the residue was purified by chromatography (SiO2, EtOAc:hexane, 1:10) to give a colorless oil (1.33 g, 41.6%); 1H NMR (CDCl3, 300 MHz) δ1.55 (m, 1H), 2.11 (m, 1H), 2.11 (m, 2H), 2.58 (dd, J1=16.2 Hz, J2=10.2 Hz, 1H), 2.80-3.10 (m, 3H), 3.45 (d, J=6.3 Hz, 2H), 7.10 (m, 4H).
Quantity
2.28 g
Type
reactant
Reaction Step One
Name
Quantity
1.28 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
100 g
Type
reactant
Reaction Step Two
Name
Yield
41.6%

Identifiers

REACTION_CXSMILES
O[CH2:2][CH:3]1[CH2:12][CH2:11][C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH2:4]1.P(Br)(Br)[Br:14]>C(Cl)Cl>[Br:14][CH2:2][CH:3]1[CH2:12][CH2:11][C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH2:4]1

Inputs

Step One
Name
Quantity
2.28 g
Type
reactant
Smiles
OCC1CC2=CC=CC=C2CC1
Name
Quantity
1.28 g
Type
reactant
Smiles
P(Br)(Br)Br
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
ice
Quantity
100 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 72 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The organic layer was isolated
WASH
Type
WASH
Details
washed with 10% K2CO4 aqueous solution, H2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
After filtration and removal of solvent
CUSTOM
Type
CUSTOM
Details
the residue was purified by chromatography (SiO2, EtOAc:hexane, 1:10)

Outcomes

Product
Details
Reaction Time
72 h
Name
Type
product
Smiles
BrCC1CC2=CC=CC=C2CC1
Measurements
Type Value Analysis
AMOUNT: MASS 1.33 g
YIELD: PERCENTYIELD 41.6%
YIELD: CALCULATEDPERCENTYIELD 124.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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